SiroliMus-D3/RapaMycin-D3 SiroliMus-D3/RapaMycin-D3 Rapamycin-d3 is intended for use as an internal standard for the quantification of rapamycin by GC- or LC-MS. Rapamycin is an allosteric inhibitor of the mammalian target of rapamycin (mTOR) complex 1 (mTORC1). It interacts with FKBP prolyl isomerase 1A (FKBP12) to form a complex that binds to and inhibits the kinase activity of mTORC1. Rapamycin inhibits growth of Rh1 and Rh30 rhabdomyosarcoma cells in serum-free medium, with 50% inhibition observed at concentrations of 0.1 and 0.5 ng/ml, respectively, and increases apoptosis in these cells at 100 ng/ml. It also induces autophagy in a variety of cell types. Rapamycin inhibits IL-2-induced proliferation of IL-2-dependent T cells by 50% when used at concentrations less than 5 pM. Formulations containing rapamycin have been used as immunosuppressive agents in the prevention of organ transplant rejection.
Rapamycin-d3 contains three deuterium atoms at the methyl position. It is intended for use as an internal standard for the quantification of rapamycin by GC- or LC-MS. Rapamycin interacts with the cytosolic FK-binding protein 12 (FKBP12) to form a complex which inhibits the mammalian target of rapamycin (mTOR) pathway by directly binding to mTOR Complex 1 (mTORC1). Rapamycin and other inhibitors of mTORC1 signaling show potential in treating cancer, adipogenesis, diabetes, tuberous sclerosis, and cardiovascular disease.
Brand Name: Vulcanchem
CAS No.: 392711-19-2
VCID: VC0020628
InChI: InChI=1S/C51H79NO13/c1-30-16-12-11-13-17-31(2)42(61-8)28-38-21-19-36(7)51(60,65-38)48(57)49(58)52-23-15-14-18-39(52)50(59)64-43(33(4)26-37-20-22-40(53)44(27-37)62-9)29-41(54)32(3)25-35(6)46(56)47(63-10)45(55)34(5)24-30/h11-13,16-17,25,30,32-34,36-40,42-44,46-47,53,56,60H,14-15,18-24,26-29H2,1-10H3/b13-11-,16-12-,31-17-,35-25+/t30-,32-,33-,34-,36-,37+,38+,39+,40-,42+,43+,44-,46-,47+,51-/m1/s1/i8D3
SMILES: CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O)OC)C)C)C)OC
Molecular Formula: C51H76D3NO13
Molecular Weight: 917.2

SiroliMus-D3/RapaMycin-D3

CAS No.: 392711-19-2

Cat. No.: VC0020628

Molecular Formula: C51H76D3NO13

Molecular Weight: 917.2

* For research use only. Not for human or veterinary use.

SiroliMus-D3/RapaMycin-D3 - 392711-19-2

Specification

CAS No. 392711-19-2
Molecular Formula C51H76D3NO13
Molecular Weight 917.2
IUPAC Name (1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-30-(trideuteriomethoxy)-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone
Standard InChI InChI=1S/C51H79NO13/c1-30-16-12-11-13-17-31(2)42(61-8)28-38-21-19-36(7)51(60,65-38)48(57)49(58)52-23-15-14-18-39(52)50(59)64-43(33(4)26-37-20-22-40(53)44(27-37)62-9)29-41(54)32(3)25-35(6)46(56)47(63-10)45(55)34(5)24-30/h11-13,16-17,25,30,32-34,36-40,42-44,46-47,53,56,60H,14-15,18-24,26-29H2,1-10H3/b13-11-,16-12-,31-17-,35-25+/t30-,32-,33-,34-,36-,37+,38+,39+,40-,42+,43+,44-,46-,47+,51-/m1/s1/i8D3
Standard InChI Key QFJCIRLUMZQUOT-PGDKAFJSSA-N
SMILES CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O)OC)C)C)C)OC
Appearance Assay:≥99% deuterated forms (d1-d3)A powder

Introduction

Chemical Characteristics and Structure

Basic Chemical Properties

SiroliMus-D3/RapaMycin-D3 maintains the complex macrocyclic structure of rapamycin with specific deuterium substitutions. The compound has a substantial molecular weight and exhibits multiple functional groups that contribute to its biological activity and chemical behavior.

Table 1: Chemical Properties of SiroliMus-D3/RapaMycin-D3

PropertyValue
Molecular FormulaC51₂H₃H₇₆NO₁₃
Molecular Weight917.19 g/mol
CAS Registry Number392711-19-2
Exact Mass916.574 Da
XLogP3-AA6
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count13
Rotatable Bond Count6

The chemical properties indicate that SiroliMus-D3/RapaMycin-D3 is a complex molecule with significant lipophilicity (XLogP3-AA value of 6), which affects its absorption and distribution in biological systems . The compound contains 3 hydrogen bond donors and 13 hydrogen bond acceptors, contributing to its ability to interact with various biological targets .

Structural Features and Deuteration

SiroliMus-D3/RapaMycin-D3 features a 31-membered macrocyclic lactone structure with multiple chiral centers. The deuterium labeling (-D3) specifically indicates that three hydrogen atoms have been replaced with deuterium (²H), creating a stable isotope-labeled version of the parent compound. This deuteration typically occurs at the methoxy group position, resulting in a trideuteriomethoxy group as indicated in its IUPAC name .

Synonyms and Identification

The compound is known by several names and identifiers:

  • SiroliMus-D3/RapaMycin-D3

  • Rapamycin-d3 (contains d0) Technical Grade

  • Sirolimus-d3

  • (1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-30-(trideuteriomethoxy)-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone

Pharmacological Properties and Mechanisms

Mechanism of Action

Like its non-deuterated parent compound, SiroliMus-D3/RapaMycin-D3 acts as an inhibitor of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that regulates cell growth, proliferation, and survival. The deuterated form maintains the same pharmacological properties while providing analytical advantages in research settings.

The inhibition of mTOR leads to several downstream effects that contribute to the compound's immunosuppressive and antiproliferative properties. Particularly, rapamycin compounds have been shown to inhibit cell cycle progression by preventing the G1 to S phase transition . This effect is achieved through multiple mechanisms, including inhibition of the p70(S6) kinase pathway and modulation of cyclin expression .

Cell Cycle Regulation

Research has demonstrated that rapamycin compounds affect cell cycle progression in various cell types. In human renal epithelial cells (HRECs), rapamycin exerts a concentration-dependent antiproliferative effect by:

  • Inhibiting the G1 to S transition

  • Dramatically reducing p70(S6) kinase phosphorylation

  • Completely inhibiting cyclin D3 protein expression and mRNA accumulation

  • Destabilizing cyclin D3 mRNA, reducing its half-life by approximately 26% (from 6.5 ± 1.0 hours to 4.8 ± 1.3 hours)

These effects on cell cycle regulation contribute to the immunosuppressive properties of rapamycin compounds and may explain certain clinical observations, such as prolonged delayed graft function in transplant patients receiving rapamycin during the initial post-transplantation period .

Impact on Immune Cells

Studies on human lymphocytes have revealed specific effects of rapamycin on immune cell function and proliferation. Research has shown that rapamycin specifically represses cyclin D3 levels in activated human T lymphocytes without inhibiting cyclin D2 . This selective effect on cyclin D3 leads to:

  • Impaired formation of active complexes with Cdk4 or Cdk6

  • Inhibition of cyclin D3/CDK kinase activity

  • Translational repression of cyclin D3 protein expression

Importantly, overexpression of cyclin D3 (2-2.5 fold) in Jurkat T cell transfectants has been demonstrated to render these cells resistant to lower doses (1-10 ng/ml) of rapamycin. This finding indicates that cyclin D3 plays a critical role in rapamycin-mediated immunosuppression and cell cycle regulation in lymphocytes .

Absorption, Metabolism, and Bioavailability

Absorption and Bioavailability

Sirolimus, the parent compound of SiroliMus-D3/RapaMycin-D3, exhibits low oral bioavailability (approximately 20%), similar to other immunosuppressants like cyclosporine and tacrolimus . This limited bioavailability is attributed to several factors that also likely apply to the deuterated form:

  • It is a substrate for the drug-metabolizing enzyme cytochrome P450 3A4 (CYP3A4)

  • It is affected by the efflux transporter P-glycoprotein (P-gp), which is expressed in intestinal epithelial cells

  • It undergoes first-pass metabolism in the intestine and liver

Metabolism and Elimination

Studies using CYP3A4-expressing Caco-2 cell monolayers have provided insights into the metabolism and transport of sirolimus that would likely apply to SiroliMus-D3/RapaMycin-D3 as well. These studies have revealed that:

  • Sirolimus is metabolized to CYP3A4-mediated metabolites in human small intestinal and liver microsomes

  • Sirolimus can degrade to a ring-opened product called seco-sirolimus

  • A ring-opened dihydro species (M2) forms as a major metabolite in cells and human tissue homogenates

  • Sirolimus, seco-sirolimus, and M2 are all secreted across the apical membrane through P-gp-mediated transport

Type of ExposureRecommended Action
InhalationRemove to fresh air; give oxygen if breathing is difficult; administer artificial respiration if breathing stops
Skin contactFlush with copious amounts of water; remove contaminated clothing and shoes; seek medical attention
Eye contactCheck for and remove contact lenses; flush with copious amounts of water; separate eyelids with fingers to ensure adequate flushing; seek medical attention
IngestionWash mouth with copious amounts of water; seek medical attention

Additionally, in fire situations, water spray, carbon dioxide, dry chemical powder, or foam are suitable extinguishing agents. The compound emits toxic fumes such as carbon monoxide when burning, requiring self-contained breathing apparatus and protective clothing for firefighting .

Applications in Research and Analysis

Analytical Standard Applications

As a deuterated analog, SiroliMus-D3/RapaMycin-D3 serves primarily as an analytical standard in various applications:

  • Mass spectrometry analysis, where the deuterium labeling provides a distinct mass shift

  • Liquid chromatography methods for quantification of sirolimus

  • Bioanalytical method development for therapeutic drug monitoring

  • Internal standard for pharmacokinetic studies

  • Calibration of analytical instruments for sirolimus detection

The deuterium labeling makes SiroliMus-D3/RapaMycin-D3 particularly valuable as an internal standard because it behaves nearly identically to non-deuterated sirolimus in chromatographic systems while remaining distinguishable by mass spectrometry.

Research Applications

Beyond its role as an analytical standard, SiroliMus-D3/RapaMycin-D3 contributes to research in multiple areas:

  • Studies on mTOR signaling pathways

  • Investigations of cell cycle regulation mechanisms

  • Research on immunosuppressive mechanisms

  • Development of analytical methods for monitoring immunosuppressant drugs

  • Mechanistic studies of drug absorption and metabolism

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator